
3,6-Diethynylcarbazole
Overview
Description
3,6-Diethynylcarbazole is a useful research compound. Its molecular formula is C16H9N and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be used as an organic intermediate
Mode of Action
It is synthesized by oxidative coupling of appropriate precursors . More detailed studies are needed to elucidate the exact mode of action of 3,6-Diethynylcarbazole.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported that the compound exhibits enhanced antioxidant properties and heat resistance when incorporated into silicon-containing arylacetylene resins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
Biological Activity
3,6-Diethynylcarbazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound is a derivative of carbazole, characterized by the presence of two ethynyl groups at the 3 and 6 positions. The synthesis typically involves the coupling of carbazole derivatives with ethynyl groups through various organic reactions, including Sonogashira coupling. This synthetic route allows for modifications that enhance the compound's biological properties.
Biological Activity Overview
The biological activity of this compound has been studied primarily in relation to its anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Anticancer Activity
Several studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. The compound has been reported to exhibit IC50 values ranging from 4.7 to 32.2 µM against breast cancer cell lines MCF-7 and MDA-MB-231 .
- Mechanism of Action : The compound's mechanism involves the modulation of key signaling pathways associated with apoptosis and oxidative stress response. It can interact with cytochrome P450 enzymes, influencing drug metabolism and enhancing its cytotoxic effects .
Antimicrobial Activity
Research indicates that carbazole derivatives, including this compound, possess notable antimicrobial properties:
- Antibacterial Effects : In studies evaluating antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, derivatives showed inhibition zones greater than those observed with standard antibiotics like amoxicillin .
- Antifungal Effects : The compound also exhibited antifungal activity in preliminary screenings, suggesting a broad spectrum of antimicrobial efficacy.
Case Study 1: Anticancer Evaluation
A study focused on the evaluation of various carbazole derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in vitro. The results indicated that treatment with the compound led to a significant reduction in cell viability in multiple cancer cell lines (Table 1).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8 |
MDA-MB-231 | 4.7 |
SMMC-7721 | <5 |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of carbazole derivatives, this compound was evaluated for its ability to inhibit bacterial growth. The results demonstrated effective inhibition against Bacillus subtilis at concentrations as low as 31.25 µg/ml.
Molecular Mechanisms
The biological effects of this compound are mediated through several molecular mechanisms:
- Enzyme Interaction : Binding to cytochrome P450 enzymes alters their activity, which can either inhibit or enhance metabolic processes related to drug action.
- Gene Expression Modulation : The compound influences gene expression related to apoptosis and oxidative stress through interaction with transcription factors .
Scientific Research Applications
Organic Electronics
One of the most promising applications of 3,6-diethynylcarbazole is in the field of organic electronics. Its excellent electron transport properties make it an ideal candidate for use in:
- Organic Light Emitting Diodes (OLEDs) : DEC can be used as a host material or as a dopant to enhance the performance and efficiency of OLEDs.
- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport enhances the efficiency of solar cells.
Table 1: Comparison of Electronic Properties
Property | This compound | Other Carbazole Derivatives |
---|---|---|
Electron Mobility | High | Moderate to High |
Bandgap Energy | Low | Variable |
Thermal Stability | High | Moderate |
Medicinal Chemistry
This compound has also been investigated for its potential therapeutic applications:
- Antitumor Activity : Research has shown that DEC exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that DEC derivatives can induce apoptosis in breast cancer cells, making them candidates for further development in cancer therapy.
- Neuroprotective Effects : Certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of this compound derivatives on human tumor cell lines using MTS assays. Results indicated IC50 values ranging from 0.5 to 2.5 μM against several cell lines, including MCF-7 and HL-60. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis through modulation of signaling pathways involved in cell survival.
Material Science
In material science, DEC has been explored for its ability to form conductive polymers and nanocomposites:
- Nanotechnology : DEC-based materials are being studied for their use in nanodevices due to their favorable electronic properties.
- Sensors : The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors.
Biological Activities
The biological activities of this compound have been a focal point in recent research:
- Antimicrobial Properties : DEC derivatives have shown promising antibacterial activity against various pathogens.
- Antioxidant Activity : The compound has been reported to exhibit significant antioxidant properties, contributing to its neuroprotective effects.
Table 2: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
3,6-diethynyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNYORJQOYKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909342-65-0 | |
Record name | 3,6-Diethynylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 3,6-Diethynylcarbazole into a polymer affect its fluorescence properties, particularly in the presence of DNA?
A1: Research has shown that incorporating this compound into copolymers, particularly alongside fluorene units, can create materials with sensitive fluorescent quenching properties in the presence of DNA []. For example, cationic copolymers containing this compound and fluorene units demonstrated significant fluorescence quenching upon the addition of minute quantities of calf thymus DNA (CT DNA) []. This sensitivity suggests these polymers could be promising materials for developing DNA biosensors.
Q2: What are the advantages of using this compound in the synthesis of conjugated polymers?
A2: this compound is a valuable building block for conjugated polymers due to its structural features. The presence of two ethynyl groups allows it to readily participate in Sonogashira coupling reactions, enabling the creation of polymers with extended π-conjugation []. This extended conjugation can lead to interesting optical and electronic properties, making these polymers suitable for applications in organic electronics and photonics.
Q3: Can you elaborate on the role of exogenous cupric ions in reactions involving this compound on surfaces?
A3: Studies using Scanning Tunneling Microscopy (STM) have revealed that exogenous cupric ions can act as efficient catalysts for the chemoselective on-surface homocoupling of terminal alkynes, including this compound []. In the presence of cupric ions on a highly oriented pyrolytic graphite (HOPG) surface, this compound undergoes homocoupling to form diyne-linked nanostructures exclusively []. This catalytic activity of cupric ions opens up possibilities for fabricating well-defined diyne-linked nanomaterials on surfaces.
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